Strontium bis(5-oxo-DL-prolinate)
Description
Contextualization within Strontium Coordination Chemistry
The coordination chemistry of strontium, an alkaline earth metal, is characterized by its propensity to form complexes with a range of coordination numbers, typically from 6 to 9, and in some cases even higher. libretexts.orgnih.gov This flexibility is a consequence of its relatively large ionic radius and the electrostatic nature of its bonding. Strontium complexes are often investigated for their potential applications in materials science, for instance, as precursors for the synthesis of strontium-containing oxides used in electronic devices. nih.gov
The coordination environment around the strontium ion is highly dependent on the nature of the ligand. In the case of Strontium bis(5-oxo-DL-prolinate), the pyroglutamate (B8496135) anion acts as the coordinating agent. While specific structural data for this exact strontium complex is not widely available in published literature, insights can be drawn from related structures. For example, in complexes with other carboxylate-containing ligands, strontium often engages in bridging or chelating interactions with the carboxylate group. nih.gov It is anticipated that in Strontium bis(5-oxo-DL-prolinate), the strontium ion would coordinate to the oxygen atoms of the carboxylate group and potentially the oxygen atom of the lactam ring of the pyroglutamate ligand.
The Role of Pyroglutamic Acid (5-oxo-DL-proline) in Ligand Design
Pyroglutamic acid is a fascinating and versatile ligand for several reasons. wikipedia.org It is a derivative of glutamic acid where the amine group has cyclized to form a lactam, a five-membered ring. wikipedia.org This structure imparts a degree of rigidity and introduces multiple potential coordination sites: the carboxylate group and the lactam carbonyl oxygen. nih.gov The presence of a chiral center also allows for the exploration of stereoselective interactions in the resulting metal complexes.
Significance of Alkaline Earth Metal Complexes in Contemporary Chemistry
Alkaline earth metal complexes, including those of strontium, are of considerable importance in modern chemistry. libretexts.org Their reactivity and structural diversity make them valuable in various domains, from catalysis to precursors for advanced materials. nih.govunifr.ch The interaction of alkaline earth metals with biologically relevant ligands, such as amino acids and their derivatives, is a particularly active area of research. wayne.edu These studies provide insights into the role of these metal ions in biological systems and can guide the design of new functional molecules.
Complexes of alkaline earth metals with organic ligands often exhibit interesting thermal properties, decomposing at specific temperatures to yield metal oxides or carbonates. niscpr.res.in This behavior is exploited in materials synthesis. Furthermore, the nature of the bonding in these complexes, which is predominantly ionic, influences their solubility and reactivity. unifr.ch The study of complexes like Strontium bis(5-oxo-DL-prolinate) contributes to a deeper understanding of the fundamental coordination chemistry of this important group of elements.
Overview of Research Paradigms and Methodological Approaches
The characterization of Strontium bis(5-oxo-DL-prolinate) and related complexes relies on a suite of analytical techniques to elucidate their structure, composition, and properties.
Synthesis: The synthesis of such complexes typically involves the reaction of a strontium salt (e.g., strontium carbonate or strontium hydroxide) with pyroglutamic acid in a suitable solvent. nih.gov The general approach for preparing metal-amino acid complexes often involves mixing an aqueous solution of the metal salt with a solution of the amino acid, followed by pH adjustment to facilitate the formation of the complex.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the complex and probing the coordination environment of the ligand. nist.gov The positions of the carboxylate and lactam carbonyl stretching bands in the IR spectrum of Strontium bis(5-oxo-DL-prolinate) would provide evidence of their coordination to the strontium ion. A shift in these bands compared to the free pyroglutamic acid would indicate complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in solution. Changes in the chemical shifts of the protons and carbons of the pyroglutamate ligand upon coordination to strontium can be observed.
Thermal Analysis:
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the complex and its decomposition pathway. niscpr.res.in TGA measures the change in mass as a function of temperature, which can indicate the loss of water molecules or the decomposition of the organic ligand to ultimately form strontium oxide or carbonate at high temperatures. DTA provides information about the temperatures at which exothermic or endothermic processes occur.
The table below summarizes the key analytical techniques and the type of information they provide in the study of Strontium bis(5-oxo-DL-prolinate).
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination number |
| Infrared (IR) Spectroscopy | Identification of functional groups, confirmation of ligand coordination |
| Nuclear Magnetic Resonance (NMR) | Ligand structure in solution, changes upon complexation |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition pattern, stoichiometry of intermediates |
| Differential Thermal Analysis (DTA) | Temperatures of thermal events (e.g., dehydration, decomposition) |
Through the combined application of these methodologies, a comprehensive understanding of the chemical nature of Strontium bis(5-oxo-DL-prolinate) can be achieved, contributing to the broader field of alkaline earth metal coordination chemistry.
Structure
3D Structure of Parent
Properties
CAS No. |
85959-41-7 |
|---|---|
Molecular Formula |
C10H12N2O6Sr |
Molecular Weight |
343.83 g/mol |
IUPAC Name |
strontium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
MCUOJRSXUUTWDJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Advanced Characterization and Structural Analysis of Strontium Bis 5 Oxo Dl Prolinate
Vibrational Spectroscopic Investigations
Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within Strontium bis(5-oxo-DL-prolinate).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In Strontium bis(5-oxo-DL-prolinate), the coordination of the 5-oxo-DL-prolinate ligand to the strontium ion induces significant shifts in the characteristic vibrational frequencies of the ligand's functional groups.
The IR spectrum of the parent ligand, 5-oxo-DL-proline (also known as pyroglutamic acid), typically displays a broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid appears around 1760-1690 cm⁻¹. Additionally, the amide C=O stretch is observed within this region. The C-N stretching and N-H bending vibrations of the amide group also produce characteristic bands.
Upon formation of the strontium salt, the most notable change is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). These typically occur in the ranges of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The shift in the amide C=O and other ligand bands upon coordination to the strontium ion can provide insights into the coordination mode of the ligand.
Table 1: Characteristic IR Absorption Frequencies for Functional Groups in 5-oxo-DL-proline and Expected Shifts in Strontium bis(5-oxo-DL-prolinate)
| Functional Group | 5-oxo-DL-proline (cm⁻¹) | Expected Shift in Strontium bis(5-oxo-DL-prolinate) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Disappears |
| C-H stretch | 3000-2850 | Minor shifts |
| C=O stretch (Carboxylic Acid) | 1760-1690 | Disappears |
| C=O stretch (Amide) | ~1680 | Shift upon coordination |
| COO⁻ asymmetric stretch | N/A | Appears (~1650-1540) |
| COO⁻ symmetric stretch | N/A | Appears (~1450-1360) |
| N-H bend | ~1550 | Shift upon coordination |
| C-N stretch | ~1300-1200 | Shift upon coordination |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For Strontium bis(5-oxo-DL-prolinate), Raman spectroscopy can provide further details on the skeletal vibrations of the pyrrolidone ring and the vibrations of the strontium-oxygen (Sr-O) bonds. The symmetric vibrations of the carboxylate group are typically strong in the Raman spectrum. The low-frequency region of the Raman spectrum is particularly useful for observing the vibrations involving the heavier strontium atom, which are not accessible in standard mid-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For Strontium bis(5-oxo-DL-prolinate), ¹H and ¹³C NMR spectroscopy would confirm the structure of the 5-oxo-DL-prolinate ligand.
In the ¹H NMR spectrum, the protons of the pyrrolidone ring would appear as a set of multiplets. The chemical shifts and coupling constants of these protons provide information about their chemical environment and spatial relationships. In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom, including the carbonyl carbons of the amide and carboxylate groups, and the carbons of the pyrrolidone ring. The chemical shift of the carboxylate carbon would be particularly indicative of salt formation. While strontium itself is not directly observable by standard NMR techniques, its coordination can induce subtle changes in the chemical shifts of the ligand's protons and carbons compared to the free acid.
X-ray Diffraction Techniques for Crystalline Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
Table 2: Hypothetical Crystallographic Data for Strontium bis(5-oxo-DL-prolinate)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Bulk Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify the crystalline phases present. The PXRD pattern is a fingerprint of a specific crystalline compound. For Strontium bis(5-oxo-DL-prolinate), PXRD would be used to confirm the phase purity of a synthesized batch.
Rietveld refinement is a powerful analytical method used to refine the crystal structure of a compound from its PXRD pattern. By comparing the experimental PXRD pattern with a calculated pattern based on a known or proposed crystal structure (often from SCXRD data), the Rietveld method can refine structural parameters such as lattice parameters, atomic positions, and site occupancies. This technique is invaluable for obtaining detailed structural information from a polycrystalline sample and for quantitative phase analysis.
Other Spectroscopic and Analytical Methods
Beyond fundamental characterization, a suite of advanced spectroscopic and analytical methods can be employed to gain deeper insights into the structure and properties of Strontium bis(5-oxo-DL-prolinate).
UV-Visible absorption spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For Strontium bis(5-oxo-DL-prolinate), the primary chromophore is the 5-oxo-DL-prolinate ligand. The strontium ion, being a closed-shell d¹⁰ cation, is not expected to contribute to absorption in the UV-Vis range.
The 5-oxo-DL-prolinate ligand contains a carbonyl group and a secondary amide within a five-membered ring. These functional groups give rise to characteristic electronic transitions. The amide group exhibits a π → π* transition, typically observed in the far UV region, and a weaker n → π* transition at longer wavelengths. Similarly, the ketone carbonyl group also displays n → π* and π → π* transitions.
Based on studies of related compounds, such as poly(γ-glutamic acid) which shows a maximum absorption at 216 nm, the UV spectrum of Strontium bis(5-oxo-DL-prolinate) in an aqueous solution is expected to be dominated by the absorption of the 5-oxo-DL-prolinate ligand. nih.gov The primary absorption band would likely be attributed to the π → π* transition of the amide and carbonyl groups. The weaker n → π* transitions may appear as shoulders on the main absorption peak or be obscured.
Table 1: Expected UV-Visible Absorption Data for Strontium bis(5-oxo-DL-prolinate)
| Chromophore | Expected Transition | Approximate Wavelength (λmax) |
| 5-oxo-DL-prolinate | π → π | ~210-220 nm |
| 5-oxo-DL-prolinate | n → π | > 250 nm (weak) |
Note: The exact λmax can be influenced by the solvent and the coordination to the strontium ion.
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique for determining the local atomic environment around a particular atom in a material, regardless of its physical state. For Strontium bis(5-oxo-DL-prolinate), XAFS can provide precise information about the coordination environment of the strontium ion.
The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For Strontium bis(5-oxo-DL-prolinate), the strontium K-edge XANES spectrum would confirm the +2 oxidation state of strontium. The shape and features of the edge can be compared to standards with known coordination geometries to infer the local symmetry around the strontium ion.
EXAFS: The EXAFS region contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can quantitatively determine the Sr-O bond distances and the coordination number of the strontium ion. This would reveal how many oxygen atoms from the carboxylate and/or carbonyl groups of the two 5-oxo-DL-prolinate ligands are directly bonded to the strontium center.
A hypothetical XAFS analysis of Strontium bis(5-oxo-DL-prolinate) would involve fitting the experimental data to a theoretical model to extract these structural parameters.
Table 2: Hypothetical Structural Parameters from EXAFS Analysis of Strontium bis(5-oxo-DL-prolinate)
| Parameter | Description | Expected Value Range |
| Coordination Number (N) | Number of nearest-neighbor oxygen atoms to the strontium ion. | 6 - 8 |
| Interatomic Distance (R) | Average distance between the strontium ion and the coordinating oxygen atoms. | 2.5 - 2.7 Å |
| Debye-Waller Factor (σ²) | Mean square displacement of the interatomic distance, indicating the degree of disorder. | 0.005 - 0.015 Ų |
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For Strontium bis(5-oxo-DL-prolinate), mass spectrometry would be used to verify the presence of the intact complex and to analyze its fragmentation pattern.
The molecular formula for Strontium bis(5-oxo-DL-prolinate) is C₁₀H₁₂N₂O₆Sr. The theoretical molecular weight can be calculated using the atomic weights of the constituent elements. nist.gov Strontium has several naturally occurring isotopes, with the most abundant being ⁸⁸Sr (82.58%), ⁸⁶Sr (9.86%), ⁸⁷Sr (7.00%), and ⁸⁴Sr (0.56%). webelements.comciaaw.orgnih.govnist.gov This isotopic distribution will result in a characteristic pattern of peaks in the mass spectrum for any fragment containing strontium.
The mass spectrum of the free ligand, 5-oxo-DL-proline (C₅H₇NO₃), has a molecular weight of approximately 129.11 g/mol . nist.govnist.gov In the mass spectrum of the complex, one would expect to observe a peak or a cluster of peaks corresponding to the molecular ion or adducts thereof. Fragmentation would likely involve the loss of one or both of the 5-oxo-DL-prolinate ligands.
Table 3: Theoretical Isotopic Mass Data for Strontium bis(5-oxo-DL-prolinate)
| Isotope Combination | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Relative Abundance |
| C₁₀H₁₂N₂O₆⁸⁸Sr | C₁₀H₁₂N₂O₆⁸⁸Sr | 344.976 | 100% |
| C₁₀H₁₂N₂O₆⁸⁶Sr | C₁₀H₁₂N₂O₆⁸⁶Sr | 342.979 | 11.94% |
| C₁₀H₁₂N₂O₆⁸⁷Sr | C₁₀H₁₂N₂O₆⁸⁷Sr | 343.979 | 8.48% |
| C₁₀H₁₂N₂O₆⁸⁴Sr | C₁₀H₁₂N₂O₆⁸⁴Sr | 340.982 | 0.68% |
Note: The presented table shows the expected major peaks due to strontium isotopes for the molecular ion [M]⁺. The actual spectrum may show adducts (e.g., [M+H]⁺, [M+Na]⁺) and fragment ions.
Thermal Analysis for Material Stability and Transformations
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For Strontium bis(5-oxo-DL-prolinate), thermogravimetric analysis provides crucial information about its thermal stability and decomposition pathway.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve of Strontium bis(5-oxo-DL-prolinate) would reveal the temperatures at which the compound decomposes and the mass loss associated with each decomposition step.
The thermal stability of alkaline earth metal salts is influenced by the size of the cation. docbrown.infovedantu.com Generally, for a given anion, the thermal stability increases down the group. Therefore, strontium salts are expected to be more thermally stable than the corresponding magnesium salts but less stable than the barium salts. docbrown.infodoubtnut.com
The decomposition of Strontium bis(5-oxo-DL-prolinate) would likely proceed in multiple steps. An initial mass loss might correspond to the removal of any hydrated water molecules. At higher temperatures, the organic ligands would decompose. The final decomposition product at high temperatures in an inert atmosphere would likely be strontium oxide (SrO), while in the presence of air (oxygen), the final product would be strontium carbonate (SrCO₃) due to the reaction of SrO with CO₂ produced during the decomposition of the organic ligand.
Table 4: Hypothetical TGA Decomposition Stages for Strontium bis(5-oxo-DL-prolinate) in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
| 50 - 150 | Variable | Dehydration (if hydrated) |
| 200 - 500 | ~70-75% | Decomposition of the 5-oxo-DL-prolinate ligands. |
| > 500 | Stable residue | Formation of Strontium Oxide (SrO). |
Note: The exact temperatures and mass loss percentages would need to be determined experimentally.
Coordination Chemistry and Electronic Structure of Strontium Bis 5 Oxo Dl Prolinate
Ligand Coordination Modes and Denticity of Pyroglutaminate
The pyroglutamate (B8496135) anion (5-oxo-prolinate) is a versatile ligand derived from the cyclic amino acid, pyroglutamic acid. nih.gov Its structure features two potential coordination sites: the carboxylate group (-COO⁻) and the lactam oxygen atom (C=O). This allows for various coordination modes and denticities. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. nih.gov
In the context of Strontium bis(5-oxo-DL-prolinate), the pyroglutaminate ligand is most likely to act as a bidentate ligand. This means that each pyroglutamate anion would form two bonds with a strontium ion. The coordination would involve one oxygen atom from the carboxylate group and the oxygen atom of the lactam ring. This chelation would form a stable five-membered ring structure with the strontium ion.
Alternatively, the pyroglutamate ligand could exhibit a monodentate coordination mode, binding to the strontium ion solely through the carboxylate group. This group itself can coordinate in several ways: as a simple monodentate ligand, or as a bridging ligand between two strontium centers (syn-anti or anti-anti bridging). A bridging coordination mode could lead to the formation of polymeric structures. Given strontium's tendency to form oligomeric or polymeric structures to satisfy its coordination sphere, bridging via the carboxylate group is a strong possibility. nih.gov
It is also conceivable, though less common, for the lactam nitrogen to participate in bonding, particularly under specific steric and electronic conditions. However, the oxygen atoms are significantly more electronegative and are the preferred donor sites for a hard Lewis acid like Sr²⁺.
| Potential Donor Atoms | Coordination Mode | Denticity | Potential Structural Outcome |
| Carboxylate oxygen, Lactam oxygen | Bidentate chelating | 2 | Monomeric or dimeric complex |
| Carboxylate oxygen(s) | Monodentate or Bidentate bridging | 1 or 2 | Polymeric chain or network |
Geometric Configuration and Stereochemistry of Strontium Centers
Strontium(II) is a relatively large ion and typically exhibits high coordination numbers, commonly ranging from 6 to 9, and even up to 11 in some cases. nih.govnih.gov The geometric configuration around the strontium centers in Strontium bis(5-oxo-DL-prolinate) will be dictated by the coordination number achieved and the steric demands of the pyroglutaminate ligands.
Assuming a common coordination number of 8 for strontium, a likely geometry would be a distorted square antiprism or a distorted dodecahedron . If the coordination number is 7, a capped trigonal prism or capped octahedron would be expected. nih.gov For a coordination number of 9, a tricapped trigonal prism is a common arrangement. uzh.ch
Given that the ligand is DL-prolinate, a racemic mixture of the D and L enantiomers is present. This introduces stereochemical complexity. The coordination of two pyroglutamate ligands to a single strontium center could result in different stereoisomers. For a hypothetical octahedral complex (coordination number 6), the arrangement of the two bidentate pyroglutamate ligands could lead to cis and trans isomers. In the case of the cis isomer, the chirality of the ligands would also result in Δ (delta) and Λ (lambda) isomers at the metal center. The presence of both D and L ligands would lead to the formation of diastereomeric complexes, such as [Sr(L-pyro)₂(D-pyro)₂] or [Sr(L-pyro)(D-pyro)]. The specific stereochemistry in the solid state would be influenced by the crystallization conditions and the preference for certain packing arrangements.
Analysis of Metal-Ligand Bonding Interactions
The bonding between the strontium ion (Sr²⁺) and the pyroglutaminate ligand is primarily ionic in nature. This is characteristic of interactions between a hard Lewis acid (Sr²⁺) and hard Lewis bases (the oxygen donor atoms of the ligand). The large size and low charge density of Sr²⁺ contribute to the lability of the metal-ligand bonds.
While predominantly ionic, a degree of covalent character exists in the Sr-O bonds. This can be assessed through computational methods such as Mulliken population analysis or by analyzing the electron density distribution. In related strontium complexes, Sr-O bond lengths typically range from 2.4 to 2.7 Å. Current time information in Poznan, PL. It is expected that the Sr-O bond lengths in Strontium bis(5-oxo-DL-prolinate) would fall within this range.
The strength of the metal-ligand interaction is also influenced by the chelate effect if the pyroglutaminate ligand binds in a bidentate fashion. The formation of a five-membered chelate ring would enhance the thermodynamic stability of the complex compared to coordination by two separate monodentate ligands.
Role of Hydrogen Bonding and Supramolecular Interactions in Crystal Packing
In the solid state, hydrogen bonding and other supramolecular interactions are expected to play a crucial role in the crystal packing of Strontium bis(5-oxo-DL-prolinate). The pyroglutamate ligand contains a lactam N-H group, which can act as a hydrogen bond donor. The oxygen atoms of the carboxylate and lactam groups that are not coordinated to the strontium center, or are weakly coordinated, can act as hydrogen bond acceptors.
These hydrogen bonds can link adjacent complex units, leading to the formation of extended one-, two-, or three-dimensional supramolecular architectures. For instance, N-H···O=C hydrogen bonds could create chains or sheets of molecules. In the crystal structure of strontium hydroxide (B78521) octahydrate, an extensive network of hydrogen bonds is observed, highlighting the importance of this interaction in strontium-containing crystals. rsc.org
Electronic Structure Analysis via Spectroscopic and Computational Methods
The electronic structure of Strontium bis(5-oxo-DL-prolinate) can be investigated using a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for probing the coordination environment of the pyroglutamate ligand. The coordination of the carboxylate group to the strontium ion would lead to a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). A shift in the lactam C=O stretching frequency would also be indicative of its coordination to the strontium ion. The N-H stretching frequency would be sensitive to hydrogen bonding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR can be used to confirm the structure of the organic ligand, changes in the chemical shifts upon coordination to strontium can provide insights into the binding sites. nih.gov However, due to the lability of the Sr-O bonds and the quadrupolar nature of the less common ⁸⁷Sr isotope, obtaining high-resolution NMR data for the metal center can be challenging.
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and the electronic state of the atoms. The binding energies of the Sr 3d, O 1s, and N 1s electrons would be sensitive to the chemical environment and the nature of the metal-ligand bonding.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structure of metal complexes. nih.gov Such calculations can be used to:
Optimize the geometry of the complex and predict bond lengths and angles.
Calculate the vibrational frequencies to aid in the interpretation of IR and Raman spectra.
Analyze the nature of the metal-ligand bond through population analysis and electron density mapping.
Predict NMR chemical shifts and other spectroscopic parameters.
Determine the relative energies of different possible isomers.
Computational studies on similar systems, such as strontium-doped hydroxyapatite, have shown that the presence of strontium significantly influences the electrostatic interactions and the conformation of associated biomolecules. rsc.orgbiorxiv.org Similar effects are expected in Strontium bis(5-oxo-DL-prolinate), where the strontium ion will polarize the electron density of the pyroglutamate ligands.
| Spectroscopic/Computational Technique | Information Gained |
| Infrared (IR) & Raman Spectroscopy | Coordination mode of carboxylate and lactam groups, hydrogen bonding. |
| Nuclear Magnetic Resonance (NMR) | Ligand binding sites, solution dynamics. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states, electronic environment. |
| Density Functional Theory (DFT) | Optimized geometry, bond parameters, vibrational frequencies, electronic structure. |
Computational and Theoretical Investigations of Strontium Bis 5 Oxo Dl Prolinate
Density Functional Theory (DFT) for Structural Optimization and Energy Calculations
Density Functional Theory (DFT) has become a primary method for studying metal complexes due to its balance of accuracy and computational cost. rsc.orgresearchgate.net This quantum chemical method calculates the electronic structure of a system to determine its energy, geometry, and other properties. uiowa.edu For Strontium bis(5-oxo-DL-prolinate), DFT is employed to find the most stable three-dimensional arrangement of the atoms (structural optimization) and to calculate the energies associated with this structure.
In a typical DFT study, the initial geometry of the Strontium bis(5-oxo-DL-prolinate) complex, where the strontium (Sr²⁺) ion is chelated by two 5-oxo-DL-prolinate ligands, is constructed. The 5-oxo-DL-prolinate ligand, a derivative of the amino acid proline, can coordinate with the strontium ion through the oxygen atoms of the carboxylate group and the ketone group. DFT calculations then iteratively adjust the positions of the atoms to minimize the total energy of the system, leading to a prediction of the equilibrium geometry. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles.
DFT calculations on similar metal-amino acid complexes have shown that the coordination can involve chelation between the carbonyl oxygen and the amino nitrogen. acs.org In the case of Strontium bis(5-oxo-DL-prolinate), the coordination is expected to primarily involve the oxygen atoms. The calculations would also determine the binding energy between the strontium ion and the prolinate ligands, providing a quantitative measure of the complex's stability. mdpi.com Studies on proline's interaction with metal clusters have utilized DFT to analyze equilibrium configurations, interaction energies, and charge density. nih.gov
Table 1: Hypothetical DFT-Calculated Structural Parameters for Strontium bis(5-oxo-DL-prolinate)
| Parameter | Optimized Value |
| Sr-O (carboxylate) Bond Length | 2.55 Å |
| Sr-O (ketone) Bond Length | 2.65 Å |
| O-Sr-O Bond Angle | 85.2° |
| Binding Energy (per ligand) | -250 kJ/mol |
| HOMO-LUMO Gap | 4.8 eV |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations on similar metal-organic complexes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While DFT provides a static picture of the optimized structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of Strontium bis(5-oxo-DL-prolinate) over time, particularly in a solution environment. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic scale. researchgate.net
For Strontium bis(5-oxo-DL-prolinate), an MD simulation would typically begin with the DFT-optimized structure placed in a simulation box filled with solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. windows.net The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer.
The resulting trajectory can be analyzed to understand the flexibility of the complex, the stability of the coordination bonds, and the interaction with the surrounding solvent molecules. chemrxiv.org For instance, MD simulations can reveal how water molecules arrange themselves in the first and second solvation shells around the strontium ion and how they interact with the prolinate ligands. This provides insight into the complex's behavior in an aqueous environment, which is crucial for understanding its potential applications. arxiv.org
Table 2: Hypothetical MD Simulation Observables for Strontium bis(5-oxo-DL-prolinate) in Water
| Observable | Predicted Value/Description |
| Average Sr-Ligand Distance | 2.60 ± 0.15 Å |
| Ligand Root Mean Square Fluctuation (RMSF) | 0.8 Å |
| Coordination Number of Water in First Solvation Shell | 4-6 molecules |
| Radial Distribution Function g(r) for Sr-O(water) | Peak at 2.7 Å |
| Conformational States | Multiple stable and transient conformations observed |
Note: The data in this table is hypothetical and illustrative of typical results from MD simulations.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum mechanical methods can be used to investigate the electronic properties of Strontium bis(5-oxo-DL-prolinate). Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering very high accuracy for electronic structure calculations. acs.orgresearchgate.net These methods can be used to refine the energies calculated by DFT and to obtain a more precise description of electron correlation effects, which can be important in metal complexes.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster, allowing for the study of larger systems or longer timescales. These methods can be useful for initial screenings of molecular properties or for systems where higher-level calculations are computationally prohibitive. For Strontium bis(5-oxo-DL-prolinate), these methods can provide insights into properties like charge distribution, dipole moment, and molecular orbital energies. windows.net
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. researchgate.net By calculating the properties that govern how a molecule interacts with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results.
For Strontium bis(5-oxo-DL-prolinate), DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the complex. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Visible (UV-Vis) spectrum. acs.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of NMR spectra. researchgate.net
Table 3: Hypothetical Computationally Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Signature | Interpretation |
| IR Spectroscopy | Shift in C=O stretch (carboxylate) to lower frequency | Indicates coordination of the carboxylate group to the Sr²⁺ ion. |
| UV-Vis Spectroscopy | Weak absorption band around 280 nm | Attributed to n → π* electronic transitions within the prolinate ligand. |
| ¹³C NMR | Downfield shift of carboxyl carbon | Confirms the involvement of the carboxyl group in metal binding. |
Note: The data presented is hypothetical and intended to be representative of what computational predictions would yield.
Mechanistic Studies of Reaction Pathways in Silico
Computational chemistry can be used to explore the mechanisms of chemical reactions involving Strontium bis(5-oxo-DL-prolinate). dalalinstitute.com For example, the mechanism of ligand exchange, where one of the prolinate ligands is replaced by another molecule, can be investigated. libretexts.org By mapping the potential energy surface of the reaction, computational methods can identify the transition states and intermediates along the reaction pathway. arxiv.org
This allows for the calculation of activation energies, which determine the rate of the reaction. Such studies can elucidate whether the reaction proceeds through a dissociative mechanism (where a ligand first detaches), an associative mechanism (where a new ligand first attaches), or an interchange mechanism. dalalinstitute.com Understanding these reaction pathways is fundamental to predicting the reactivity and stability of the complex in different chemical environments.
Research Applications in Materials Science and Chemical Processes
Application in Optical and Photonic Materials
While direct studies on the optical properties of Strontium bis(5-oxo-DL-prolinate) are not extensively documented, the behavior of other strontium-based coordination compounds suggests its potential in optical and photonic materials. Strontium-organic frameworks and coordination polymers are known for their luminescent properties, which are valuable for applications such as fluorescence markers, optical brighteners, and laser dyes. researchgate.net
For instance, a novel Strontium(II) tetranitrophthalocyanine has been synthesized and shown to exhibit strong visible absorption and fluorescence emission in both solution and solid states, with a notable fluorescence lifetime. ubbcluj.ro This suggests that with an appropriate ligand, strontium can form complexes with significant optical activity. The pyroglutamate (B8496135) ligand in Strontium bis(5-oxo-DL-prolinate) could potentially contribute to or modulate luminescent properties, although specific research is needed to confirm this.
Furthermore, strontium-based metal-organic frameworks (MOFs) have demonstrated dual-emission behavior, making them suitable for applications like luminescence thermometers and chemical sensors. researchgate.net The doping of materials such as β-Ga2O3 with strontium has also been shown to alter optical properties, causing a red-shift in the absorption spectrum and enhancing visible light absorption. mdpi.com These findings highlight the role of strontium in tuning the optical characteristics of materials. The development of robust strontium coordination polymers with selective and sensitive fluorescence sensing capabilities for metal ions like Fe³⁺ further underscores the potential of strontium complexes in optical sensing applications. nih.gov
Table 1: Optical Properties of Selected Strontium-Based Materials
| Compound/Material | Observed Optical Property | Potential Application |
| Strontium(II) tetranitrophthalocyanine ubbcluj.ro | Strong fluorescence emission | Fluorophore in bioimaging, Photosensitizer |
| Strontium-based MOFs researchgate.net | Dual emission, Luminescence | Luminescence thermometers, Chemical sensors |
| Strontium-doped β-Ga2O3 mdpi.com | Red-shift in absorption | Visible light devices |
| Strontium coordination polymer nih.gov | Selective fluorescence quenching | Fluorescent sensor for Fe³⁺ |
Role in Catalysis and Reaction Development
The catalytic potential of Strontium bis(5-oxo-DL-prolinate) can be inferred from the broader field of metal-organic frameworks and coordination polymers in catalysis. While specific catalytic applications for this compound are not yet established, related materials show promise. The pyroglutamate moiety itself is derived from an amino acid, and amino acid-based ligands in coordination polymers can introduce chirality and functional groups that are active in catalysis. researchgate.net
The development of pseudopeptidic coordination polymers based on zirconium-carboxylate assemblies with amino acid linkers highlights a strategy for creating enzyme-mimicking materials for heterogeneous catalysis. researchgate.net Although this example uses zirconium, the principle of using amino acid-derived linkers to create catalytically active sites is transferable. The pyroglutamate in Strontium bis(5-oxo-DL-prolinate) could provide N-H and carbonyl groups that might participate in catalytic cycles, for example, in transfer hydrogenation or condensation reactions.
Moreover, the pyroglutamate structure is known to be reactive under certain conditions. For instance, copper-catalyzed cross-coupling reactions have been shown to be selective for N-terminal pyroglutamate residues in peptides, indicating the unique reactivity of the pyroglutamate ring. chemrxiv.org This suggests that the pyroglutamate ligand in a strontium complex could be a site for further functionalization or could itself participate in catalytic transformations.
Sorption and Separation Processes for Metal Ions
Strontium-based metal-organic frameworks (MOFs) have shown significant promise in the sorption and separation of metal ions, particularly hazardous radioactive materials. A novel strontium-based MOF was synthesized and demonstrated a high removal efficiency for Europium (¹⁵²+¹⁵⁴Eu) from radioactive waste solutions. nih.govrsc.org The study highlighted that the MOF's surface could be modified to enhance its affinity for specific metal ions. nih.gov This suggests that a material like Strontium bis(5-oxo-DL-prolinate) could be explored for similar applications.
The porous nature and high surface area of MOFs are key to their success in separation processes. nih.gov While the specific structure of Strontium bis(5-oxo-DL-prolinate) in the solid state would need to be determined, the presence of carboxylate and amide functionalities in the pyroglutamate ligand could provide effective binding sites for metal ions.
Separation methods for strontium ions themselves are also an area of active research, with techniques involving selective capturing agents like cryptands and crown ethers being developed. google.com Furthermore, MOF-functionalized nanochannels have been engineered for the highly sensitive detection of strontium ions, demonstrating the potential of MOF structures in analytical applications related to metal ion detection. xmu.edu.cn
Table 2: Metal Ion Sorption by Strontium-Based MOFs
| MOF System | Target Ion | Removal Efficiency | Reference |
| Melamine-terephthalic strontium MOF (MTSr-MOF) | ¹⁵²+¹⁵⁴Eu | ~13.59% (unmodified) | nih.gov |
| MTSr-MOF modified with oxalic acid | ¹⁵²+¹⁵⁴Eu | ~96.42% | nih.gov |
Precursor Chemistry for Inorganic Materials Fabrication
Metal carboxylates are widely used as precursors for the synthesis of metal oxide nanoparticles through thermal decomposition. The thermal decomposition of Strontium bis(5-oxo-DL-prolinate) is expected to yield strontium oxide (SrO), a technologically important material. The nature of the organic ligand influences the decomposition temperature and the characteristics of the resulting oxide.
Studies on the thermal decomposition of other strontium salts, such as strontium nitrate (B79036), have been conducted to understand the kinetics and mechanism of the process. The thermal decomposition of strontium nitrate occurs in a single stage to form strontium oxide. asianpubs.org Similarly, the thermal decomposition of amino acids like glutamic acid, from which pyroglutamic acid is derived, has been studied, showing that they decompose at well-defined temperatures. nih.govresearchgate.net
A study on a lead(II) coordination polymer with L-proline demonstrated its use as a precursor for the preparation of pure phase lead(II) oxide nanoparticles via calcination. researchgate.net This approach of using a metal-amino acid complex to generate metal oxide nanoparticles could be directly applicable to Strontium bis(5-oxo-DL-prolinate) for the synthesis of strontium oxide nanoparticles with controlled morphology and size. The thermal decomposition of the pyroglutamate ligand would likely proceed through a series of steps involving the breakdown of the organic structure, ultimately leaving behind the inorganic oxide.
Development of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)
Strontium bis(5-oxo-DL-prolinate) is inherently a building block for the creation of coordination polymers and potentially MOFs. The pyroglutamate ligand possesses both a carboxylate group and a lactam ring, offering multiple coordination sites for the strontium ion. This can lead to the formation of extended one-, two-, or three-dimensional structures.
The synthesis of a one-dimensional strontium(II) coordination polymer built from N-methyldiethanolamine and isobutyrate ligands showcases the ability of strontium to form polymeric chains. nih.gov The resulting coordination environment around the strontium ion in this polymer is complex, involving bonds to multiple oxygen atoms and a nitrogen atom. nih.gov Similarly, the synthesis of new heteroleptic strontium complexes with aminoalkoxide and β-diketonate ligands has been explored to create precursors for materials fabrication, with some forming trimeric structures. nih.gov
The development of a robust three-dimensional strontium coordination polymer with a large organic linker has been shown to exhibit interesting properties like mechanochromic fluorescence and the ability to selectively sense Fe³⁺ ions. nih.gov These examples demonstrate that the choice of organic ligand is crucial in determining the dimensionality, structure, and ultimately the function of the resulting strontium-based coordination polymer or MOF. The use of the chiral and functional pyroglutamate ligand could lead to novel materials with interesting structural and functional properties.
Future Research Directions and Advanced Characterization Strategies
Development of Tailored Synthetic Routes for Complex Architectures
The synthesis of advanced strontium-based materials necessitates the development of tailored synthetic routes capable of producing complex molecular architectures. Standard synthesis methods often rely on commercially available precursors like strontium alkoxides and carboxylates, which can suffer from poor solubility in common organic solvents, limiting their utility and hindering the optimization of final material properties. osti.gov
Future strategies will likely focus on creating heteroleptic precursors, which incorporate a mix of different ligands within the same complex. This approach can yield compounds with enhanced volatility, stability, and selective dissociation compared to their homoleptic counterparts. acs.org The careful design and selection of ligands, such as aminoalkoxides, β-diketonates, and bulky carboxylates, are crucial for controlling the final structure. osti.govacs.org For instance, the use of bulky ligands can increase solubility and reduce the tendency for oligomerization, where multiple metal centers link together. osti.gov Controlled substitution reactions, starting with reactive compounds like strontium bis(trimethylsilyl)amide, allow for the precise assembly of desired molecular frameworks, leading to dimeric, trimeric, or even larger structures with specific coordination geometries like distorted square pyramidal or trigonal prismatic. acs.org
In Situ and Operando Spectroscopic Characterization Techniques
To understand the dynamic nature of strontium complexes under reaction conditions, researchers are increasingly turning to in situ and operando spectroscopic techniques. These methods provide real-time information on the physical and chemical properties of materials as they function, offering insights into active catalytic species and reaction mechanisms. chemcatbio.orgresearchgate.net This is a significant leap from traditional ex-situ measurements, which may not accurately represent the state of the material under operational stress. helmholtz-berlin.de
Key techniques that are proving invaluable include:
X-ray Absorption Spectroscopy (XAS): This provides data on the valence state, coordination geometry, and bond lengths of the strontium ion. chemcatbio.org
Infrared (IR) Spectroscopy: As one of the most versatile methods, operando IR spectroscopy can identify and track surface species and intermediates, revealing how adsorbates can induce structural changes in a catalyst. acs.orgunito.it
X-ray Photoelectron Spectroscopy (XPS): Near-ambient pressure XPS can quantify the near-surface composition and chemical state of a material during a reaction. researchgate.net
These advanced spectroscopic tools can be used to refine the synthesis of complexes like Strontium bis(5-oxo-DL-prolinate) to optimize their performance and stability. chemcatbio.org
| Technique | Information Provided | Application in Strontium Chemistry |
| X-ray Absorption Spectroscopy (XAS) | Valence state, coordination geometry, coordination number, average bond lengths. chemcatbio.org | Determining the local atomic structure around the Sr ion in complex coordination environments. |
| Infrared (IR) Spectroscopy | Identification of functional groups, surface species, and reaction intermediates. chemcatbio.orgacs.org | Monitoring ligand binding and transformations in real-time during chemical processes. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, elemental chemical states. chemcatbio.orgresearchgate.net | Analyzing the surface chemistry and stability of strontium-based thin films or catalysts. |
| Solid-State NMR Spectroscopy | Information on the local environment of specific nuclei. chemcatbio.org | Probing the structure and dynamics of solid-state strontium compounds. |
Exploration of Synergistic Effects in Mixed-Metal Complexes
The incorporation of strontium into mixed-metal complexes offers a promising avenue for creating materials with enhanced or novel properties due to synergistic effects. Synergy arises when the combined effect of multiple metals is greater than the sum of their individual effects. mdpi.com This can manifest as improved catalytic activity, unique photophysical properties, or enhanced structural stability.
For example, research into bimetallic Ru(II)-Pt(II) assemblies has shown that the combination of metals can create a promising anticancer agent. nih.gov In this context, the ruthenium component acts as a light-absorbing chromophore suitable for photodynamic therapy, while its connection to a platinum moiety introduces a new activation mechanism for the platinum-based cytotoxic agent. nih.gov Similarly, in materials science, the addition of strontium to hypereutectic Al-Si alloys has a synergistic effect with melt quenching, significantly inhibiting the growth and precipitation of primary silicon particles, which refines the alloy's microstructure. nih.govmdpi.com Exploring the synergistic interplay between strontium and other metals in complexes like Strontium bis(5-oxo-DL-prolinate) could lead to new multifunctional materials.
Advanced Computational Methodologies for Large-Scale Systems
As the complexity of strontium coordination compounds increases, advanced computational methodologies become essential for understanding their structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools for investigating the electronic structure and photophysical properties of complex molecules. nih.gov
These computational models allow researchers to:
Decompose complex computational problems into smaller, manageable parts. southampton.ac.uk
Predict molecular geometries and reaction pathways.
Simulate spectroscopic data to aid in the interpretation of experimental results.
Screen potential new molecules and materials before undertaking costly and time-consuming synthesis.
For large-scale systems, efficiency is key. Modern approaches often involve combining high-level languages like Python with lower-level, compiled languages like C to address computational bottlenecks effectively. southampton.ac.uk Such methods are crucial for modeling the behavior of large, intricate structures and for designing new strontium complexes with targeted functionalities.
Challenges and Opportunities in Strontium Coordination Chemistry
The field of strontium coordination chemistry is filled with both challenges and significant opportunities. The large ionic radius of the Sr²⁺ ion allows for high coordination numbers, which enables the formation of stable complexes with polydentate ligands like crown ethers. wikipedia.org However, this same reactivity makes strontium compounds sensitive to air and water, requiring careful handling. wikipedia.org
Challenges:
Precursor Limitations: The poor solubility of common strontium starting materials can frustrate the development of new synthetic routes. osti.gov
Reactivity: Strontium's high reactivity with oxygen and water necessitates inert atmosphere techniques for synthesis and handling. wikipedia.org
Structural Complexity: The tendency of strontium to form oligomeric or polymeric structures can make characterization and the isolation of discrete molecular species difficult. osti.govacs.org
Opportunities:
Novel Materials: Tailored synthesis can lead to new heteroleptic complexes with enhanced properties for applications like Atomic Layer Deposition (ALD). acs.org
Catalysis: The unique properties of strontium could be harnessed to develop new catalysts for processes like CO₂ hydrogenation or ammonia (B1221849) synthesis. vacancyedu.com
Theranostics: The development of metal-based theranostic agents, which combine diagnostic imaging and therapy, represents a major opportunity where strontium complexes could play a role. nih.gov
Quantum Materials: The integration of strontium-containing complex oxides into hybrid heterostructures with 2D materials is an emerging field with potential applications in quantum computing. vacancyedu.com
Overcoming the challenges through advanced synthesis and characterization will unlock the vast opportunities that lie within strontium coordination chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for strontium bis(5-oxo-DL-prolinate), and how do purity benchmarks impact experimental reproducibility?
- Methodological Answer: Synthesis typically involves reacting strontium salts with 5-oxo-DL-prolinic acid under controlled pH and temperature. Purity must exceed 98% (validated via elemental analysis and HPLC) to minimize impurities affecting coordination chemistry. Structural analogs like lead bis(5-oxo-DL-prolinate) (CAS 85392-78-5) suggest reflux in aqueous ethanol as a viable method .
Q. Which spectroscopic techniques are optimal for characterizing the coordination geometry of strontium bis(5-oxo-DL-prolinate)?
- Methodological Answer: Use FT-IR to confirm carboxylate binding modes (asymmetric stretching ~1600 cm⁻¹) and NMR (¹³C/¹H) to resolve ligand isomerism. X-ray diffraction (XRD) is critical for crystallographic validation, as seen in tin and mercury analogs (e.g., bis(5-oxo-DL-prolinato)tin, CAS 86022-43-7) .
Q. How do regulatory restrictions on analogous metal prolinates inform safety protocols for handling strontium bis(5-oxo-DL-prolinate)?
- Methodological Answer: Lead bis(5-oxo-DL-prolinate) is restricted to 0.1% in consumer products due to toxicity . For strontium analogs, implement glove-box techniques, monitor airborne particulates, and use ICP-MS for trace metal quantification in waste streams.
Advanced Research Questions
Q. How does the DL/L isomerism of 5-oxo-prolinate ligands influence strontium complex stability in aqueous media?
- Methodological Answer: Compare hydrolysis rates of DL vs. L-isomer complexes via pH-stat titration. For example, mercury bis(5-oxo-L-prolinate) (CAS 94481-62-6) shows higher stability than DL-forms, suggesting isomer-specific coordination effects . Pair with DFT calculations to model ligand-field differences.
Q. What experimental designs resolve contradictions in reported solubility data for strontium bis(5-oxo-DL-prolinate) across polar aprotic solvents?
- Methodological Answer: Conduct solvent-screening assays (DMSO, DMF, THF) under inert atmospheres, using gravimetric analysis. Address discrepancies by standardizing humidity controls, as hydration states (e.g., anhydrous vs. monohydrate) significantly alter solubility profiles .
Q. How can batch-to-batch variability in synthetic yields be minimized for large-scale strontium bis(5-oxo-DL-prolinate) production?
- Methodological Answer: Implement process analytical technology (PAT) to monitor reaction kinetics in real time. Optimize stoichiometry via DoE (Design of Experiments), referencing quality-control frameworks for lead-based prolinates .
Q. What computational chemistry approaches validate the experimental vibrational spectra of strontium bis(5-oxo-DL-prolinate)?
- Methodological Answer: Perform density functional theory (DFT) simulations (B3LYP/6-311+G*) to model vibrational modes. Compare results with experimental FT-IR/Raman data, adjusting for solvent effects and crystal packing .
Data Contradiction and Multi-Method Analysis
Q. How to reconcile conflicting reports on the bioactivity of strontium bis(5-oxo-DL-prolinate) in cellular assays?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., MTT, ATP luminescence). Control for ligand dissociation by measuring free strontium ions via ion-selective electrodes. Reference biocidal data from quaternary ammonium analogs (e.g., CAS 85409-22-9) to contextualize dose-response variability .
Q. What multi-isotope tracing strategies elucidate the environmental fate of strontium bis(5-oxo-DL-prolinate) in soil systems?
- Methodological Answer: Combine ⁸⁷Sr/⁸⁶Sr isotope ratios with δ¹³C analysis of degraded ligands. Use sequential extraction protocols to differentiate bioavailable vs. mineral-bound strontium, adapting methodologies from archaeological provenancing studies .
Methodological Guidelines for Future Research
- Sample Selection : Follow homogenized sampling protocols to avoid bias, as demonstrated in isotopic studies .
- Data Integrity : Align research questions with gaps in metal-ligand stability constants and isomer-specific reactivity .
- Ethical Compliance : Adhere to academic data-sharing frameworks (e.g., Cambridge University Press guidelines) when publishing synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
